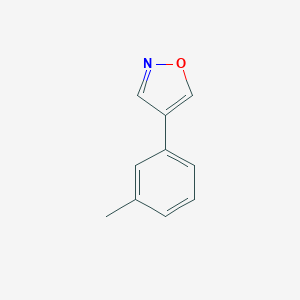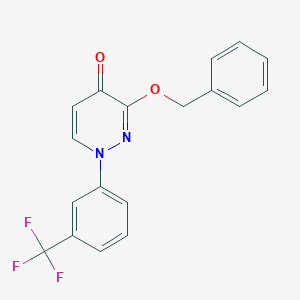
4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridazinone derivatives and has been extensively studied for its various properties.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting certain enzymes and pathways involved in these processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- in lab experiments include its potential as an anti-inflammatory and anti-cancer agent. It has shown promising results in various animal models and has the potential to be developed into a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.
Orientations Futures
There are several future directions for the study of 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-. One potential direction is to further investigate its anti-inflammatory properties and explore its potential use in the treatment of inflammatory diseases. Additionally, more studies are needed to fully understand its mechanism of action and optimize its use as an anti-cancer agent. Furthermore, the development of new analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-(trifluoromethyl)phenyl hydrazine with 3-phenylpropionyl chloride in the presence of a base. The resulting product is then subjected to cyclization in the presence of a suitable reagent to obtain the desired compound.
Applications De Recherche Scientifique
The compound 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has potential applications in various scientific research areas. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models. Additionally, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
146824-83-1 |
|---|---|
Nom du produit |
4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- |
Formule moléculaire |
C18H13F3N2O2 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
3-phenylmethoxy-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)14-7-4-8-15(11-14)23-10-9-16(24)17(22-23)25-12-13-5-2-1-3-6-13/h1-11H,12H2 |
Clé InChI |
AVMFZGAPUSUDOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=NN(C=CC2=O)C3=CC=CC(=C3)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)COC2=NN(C=CC2=O)C3=CC=CC(=C3)C(F)(F)F |
Autres numéros CAS |
146824-83-1 |
Synonymes |
3-phenylmethoxy-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



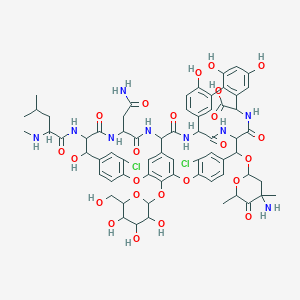
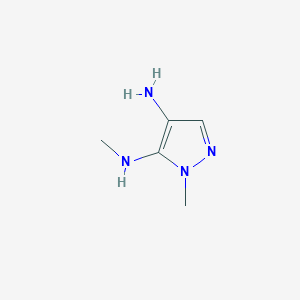
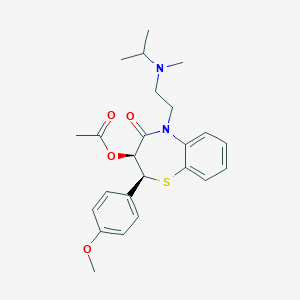
![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)
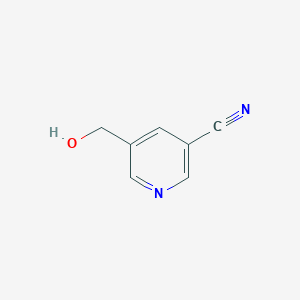
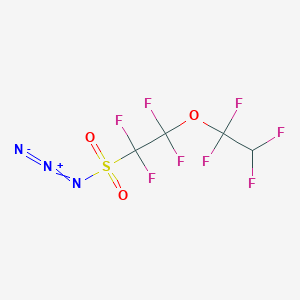
![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)



